Flubromazolam

概要

説明

フルブロマゾラムは、強力な鎮静作用と催眠作用で知られる、高効力なデザイナーズベンゾジアゼピンです。トリアゾロベンゾジアゼピン誘導体であり、これはジアゼピン環にトリアゾール環が融合した構造を持つため、伝統的なベンゾジアゼピンと構造的に関連しています。 この化合物は、その高効力と乱用される可能性のために注目を集めています .

製造方法

フルブロマゾラムは、複数段階の化学プロセスによって合成されます反応条件は、多くの場合、目的の生成物の形成を促進するために、強酸または強塩基、高温、特定の触媒を使用する必要があります .

フルブロマゾラムの工業的生産方法は、多くの国でデザイナーズドラッグとして規制されているため、十分に文書化されていません。 大規模な化学合成の一般的な原則、例えば反応条件の最適化や精製プロセスは、適用されます。

化学反応解析

フルブロマゾラムは、次のようないくつかの種類の化学反応を起こします。

還元: この反応は、水素化アルミニウムリチウムなどの還元剤を使用して、酸素の除去または水素の添加を伴います。

置換: この反応は、ハロゲンやアルキル化剤などの試薬を使用して、1つの官能基を別の官能基に置き換えることを伴います。

これらの反応で一般的に使用される試薬や条件には、強酸や強塩基、高温、特定の触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なりますが、一般的には、さまざまな水酸化またはハロゲン化誘導体が含まれます .

科学研究の応用

化学: 生物学的試料中のデザイナーズベンゾジアゼピンの検出および定量のための分析化学における基準物質として使用されます。

生物学: 研究は、特にガンマアミノ酪酸(GABA)受容体との相互作用について、中枢神経系への影響に焦点を当てています。

医学: 医療用途では承認されていませんが、不安解消作用や抗てんかん作用など、潜在的な治療効果について研究されています。

産業: 規制上の状況により、業界での使用は制限されていますが、ベンゾジアゼピン誘導体の性質や効果を研究するために、研究開発の場で使用される可能性があります

準備方法

Flubromazolam is synthesized through a multi-step chemical processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, likely due to its status as a designer drug and its regulation in many countries. the general principles of large-scale chemical synthesis, such as optimization of reaction conditions and purification processes, would apply.

化学反応の分析

Flubromazolam undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various hydroxylated or halogenated derivatives .

科学的研究の応用

Forensic Toxicology

Flubromazolam's detection in biological samples is crucial for forensic investigations, particularly in cases of suspected drug-facilitated crimes or overdose. Advanced analytical techniques have been developed to identify and quantify this compound in various matrices.

| Method | Detection Limit | Sample Types |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS-MS) | 0.1 ng/mL | Blood, urine, hair |

| Ultra-High Performance Liquid Chromatography (UHPLC) | 0.5 ng/mL | Serum, urine |

| Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) | 1.5 ng/mL | Postmortem samples |

This compound has been detected in urine samples from patients with negative results for classical benzodiazepines, indicating its role as a novel psychoactive substance that may evade standard drug screenings .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals significant insights into its effects and potential risks. Following administration, this compound exhibits a quick onset of action (10-45 minutes) with effects lasting from 3 to 6 hours, although after-effects can persist for up to 14 hours .

Key metabolic pathways include:

- Hydroxylation : Primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5.

- Glucuronidation : Leading to the formation of various metabolites such as alpha-hydroxy-flubromazolam glucuronide .

Case Studies of Intoxication

Several case studies illustrate the severe effects associated with this compound use. A notable case involved a 27-year-old male who presented with deep coma and respiratory failure after ingesting a 3 mg dose. Toxicological analysis revealed this compound concentrations of 59 ng/mL in serum and 105 ng/mL in urine approximately 19 hours post-ingestion .

Another case reported severe intoxication leading to hospitalization due to hypotension and rhabdomyolysis, emphasizing the drug's potential for life-threatening consequences .

Clinical Implications

Despite being unapproved for medical use, this compound has been noted for its sedative, anxiolytic, and muscle relaxant properties. Users have reported experiences ranging from euphoria to severe withdrawal symptoms upon cessation . The high degree of protein binding (approximately 89%) contributes to its long half-life (10-20 hours), increasing the risk of unintentional overdoses .

作用機序

フルブロマゾラムは、GABA-A受容体における抑制性神経伝達物質ガンマアミノ酪酸(GABA)の活性を高めることで、その効果を発揮します。この相互作用により、ニューロンへの塩化物イオンの流入が増加し、過分極とニューロンの興奮性の低下につながります。 その結果、鎮静作用と催眠作用が顕著になり、不安解消作用と抗てんかん作用も現れます .

類似化合物との比較

フルブロマゾラムは、クロナゾラム、デスクロロエチゾラム、メクロナゼパムなどの他のトリアゾロベンゾジアゼピンと類似しています。 その高効力と長時間の作用時間によって区別されます。 ジアゼパムやアルプラゾラムなどの伝統的なベンゾジアゼピンと比較して、フルブロマゾラムはGABA-A受容体に対する親和性が高く、低用量でより強い鎮静効果をもたらします .

類似の化合物には以下が含まれます。

クロナゾラム: 高効力と急速な作用開始で知られています。

デスクロロエチゾラム: 類似の効果を持つチエノジアゼピンですが、化学構造が異なります。

メクロナゼパム: 抗寄生虫効果を付加したデザイナーズベンゾジアゼピン.

生物活性

Flubromazolam is a potent designer benzodiazepine that has gained attention due to its high sedative effects and potential for misuse. As a member of the triazolobenzodiazepine class, it exhibits significant biological activity, including sedation, anxiolysis, and amnesia. This article explores the pharmacological properties, metabolism, detection in biological samples, and case studies associated with this compound.

Pharmacological Effects

This compound demonstrates a variety of pharmacological effects, primarily characterized by:

- Sedation : Users report strong sedative effects starting within 20 to 45 minutes after ingestion, lasting from 3 to 6 hours, with after-effects potentially extending up to several days .

- Amnesia : Partial amnesia is frequently noted among users, particularly at higher doses .

- Bradycardia : Cases of this compound overdose have reported persistent bradycardia as a clinical manifestation .

Case Studies

- Healthy Volunteer Study :

- Overdose Case :

- Patient : 27-year-old male with a history of substance use

- Dose : Ingested varying doses (up to 3 mg)

- Symptoms : Deep coma, respiratory failure, hypotension, and rhabdomyolysis were observed .

- Outcome : The patient required mechanical ventilation and was treated with flumazenil, an antagonist for benzodiazepines.

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism primarily via the cytochrome P450 system (CYP3A4/5) and UGT1A4 enzymes. Key metabolites include:

- α-Hydroxy-flubromazolam

- 4-Hydroxy-flubromazolam

- This compound N-glucuronide

The terminal elimination half-life of this compound is estimated to be between 10 to 20 hours following a single dose of 0.5 mg .

Table: Metabolic Pathways and Key Findings

| Metabolite | Formation Process | Reference |

|---|---|---|

| α-Hydroxy-flubromazolam | Hydroxylation | Huppertz et al., 2018 |

| 4-Hydroxy-flubromazolam | Hydroxylation | Noble et al., 2017 |

| This compound N-glucuronide | Glucuronidation | Moosmann & Auwärter, 2018 |

Detection in Biological Samples

This compound can be detected in various biological matrices using advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Detection Period : this compound and its metabolites can be identified in urine for up to 6.5 days post-ingestion .

- Concentration Levels : In toxicological analyses, concentrations have been reported ranging from 5.4 to 1500 ng/mL in urine samples .

Table: Summary of Detection Studies

| Study Type | Sample Type | Detection Method | Key Findings |

|---|---|---|---|

| Toxicological Analysis | Urine | LC-MS/MS | Detected in 96 out of 390 samples |

| Postmortem Analysis | Blood | High-resolution MS | Concentrations ranged from 0.4 to 100 μg/L |

| Self-experiment | Serum & Urine | LC-MS/MS | Peak serum concentrations as low as 8 ng/mL |

特性

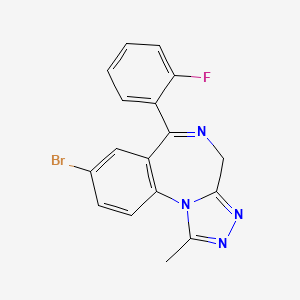

IUPAC Name |

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGSZBZQCBNUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620266 | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612526-40-6 | |

| Record name | Flubromazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612526-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubromazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。